A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone
Introduction
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone, a diaryl ether ketone, represents a class of molecules with significant interest in medicinal chemistry and materials science. Its structural complexity, characterized by a chlorinated phenoxy group linked to a chloro-substituted phenyl ethanone, suggests a nuanced physicochemical profile that dictates its behavior in both chemical and biological systems. This compound serves as a crucial intermediate in the synthesis of various target molecules, including agricultural fungicides like difenoconazole.[1] Understanding its fundamental properties is paramount for optimizing reaction conditions, developing robust analytical methods, designing suitable formulations, and predicting its environmental fate and biological activity.
This in-depth technical guide provides a comprehensive analysis of the known physicochemical properties and solubility characteristics of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. We will delve into its structural and chemical identity, explore key physical parameters, and present a detailed solubility profile. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the determination of these properties, providing researchers, scientists, and drug development professionals with a practical and authoritative resource. The causality behind experimental choices is explained to empower users not just to replicate methods, but to understand and adapt them.
Chemical and Structural Identity
A precise understanding of the molecule's structure is the foundation upon which all other physicochemical data is built.
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IUPAC Name: 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone[2]
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Synonyms: 2-Chloro-4-(4-chlorophenoxy)acetophenone, 4-Acetyl-3,4'-dichlorodiphenyl ether[2][3]
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Canonical SMILES: CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl[2]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior, from reaction kinetics to bioavailability. The data presented here are derived from available literature and computational predictions.
| Property | Value | Source / Method | Significance in Drug Development |
| Melting Point | 54-56 °C[3][4] | Experimental | Affects formulation (e.g., solid dosage form) and purification (crystallization). A defined melting range indicates purity. |
| Boiling Point | 369.2 °C at 760 mmHg | Predicted | Indicates volatility. Important for purification by distillation and for assessing stability at high temperatures. |
| logP (Octanol/Water) | 4.52 - 4.6 | Experimental / Computed[2][5] | A key measure of lipophilicity. A high logP suggests good membrane permeability but potentially poor aqueous solubility and high protein binding. |
| Aqueous Solubility | 2.1 mg/L at 25 °C[5] | Experimental | Directly impacts dissolution rate and oral absorption. Low aqueous solubility is a major challenge in formulation development. |
| Vapor Pressure | 0.001 Pa at 25 °C | Extrapolated[5] | Relates to the tendency of a compound to exist in a gaseous state. Important for handling and safety assessments. |
| Density | 1.304 g/cm³ | Predicted[4] | A fundamental physical property important for process chemistry, formulation, and packaging calculations. |
Solubility Profile
Solubility is a critical attribute that influences a compound's suitability for various applications, particularly in pharmacology where it governs absorption and distribution. Given its high logP and structural features, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone is expected to be a poorly water-soluble compound.
Aqueous and Organic Solvent Solubility
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Aqueous Media: The experimental aqueous solubility is extremely low at 2.1 mg/L.[5] This poor solubility is anticipated due to the molecule's largely hydrophobic structure, featuring two aromatic rings and two chlorine atoms, which outweighs the polarity of the ether and ketone functionalities.
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Organic Solvents: The compound is soluble in methanol.[3] Based on its chemical structure, it is also predicted to be soluble in other common organic solvents such as dichloromethane, tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO). This is crucial for its use in synthetic chemistry and for preparing stock solutions for biological assays.
Biorelevant Media Solubility
For compounds intended for oral administration, solubility in media that simulate the gastrointestinal tract is more predictive of in vivo performance than solubility in simple buffers.[6]
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Simulated Gastric Fluid (SGF): SGF, typically at pH 1.2, mimics stomach conditions.[7] For a neutral compound like this, pH is not expected to drastically alter solubility, though the presence of salts may have a minor effect.
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Fasted State Simulated Intestinal Fluid (FaSSIF): FaSSIF has a pH of approximately 6.5 and contains bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) that mimic the small intestine in a fasted state.[6][8] These components form micelles that can significantly enhance the solubility of lipophilic compounds.[7][9]
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Fed State Simulated Intestinal Fluid (FeSSIF): FeSSIF has a lower pH (around 5.0) and higher concentrations of bile salts and phospholipids, simulating the intestinal environment after a meal.[8][9] The enhanced micellar concentration in FeSSIF often leads to a further increase in the solubility of poorly soluble drugs, which can explain the "food effect" observed in pharmacokinetic studies.[7][9]
Predicting the exact solubility in these media without experimental data is difficult, but it is highly probable that the solubility of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone would be significantly greater in FaSSIF and FeSSIF compared to aqueous buffer, a common characteristic for lipophilic, poorly soluble molecules.
Experimental Methodologies
To ensure scientific rigor, the protocols described below are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12]
Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value, unlike kinetic methods which can overestimate solubility due to the formation of supersaturated solutions.[10][13] A 24-hour incubation is selected to ensure that even compounds with slow dissolution kinetics reach equilibrium.[13][14]
Step-by-Step Protocol:
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Preparation: Add an excess amount of solid 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (e.g., 2-5 mg) to a glass vial. The excess is crucial to ensure a saturated solution is formed.[10]
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Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate-buffered saline pH 7.4) to the vial.
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Equilibration: Seal the vials and place them in a shaking incubator or on a vial roller system at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.[12][14]
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Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
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Quantification: Prepare a dilution series of the filtrate in a suitable solvent (e.g., acetonitrile).
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Analysis: Analyze the diluted samples and a set of calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]
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Calculation: Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Protocol 2: LogP Determination (Shake-Flask Method)
This protocol is based on the OECD Test Guideline 107 and is the standard method for experimentally determining the n-octanol/water partition coefficient.[15][16]
Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a direct measure of its lipophilicity.[17] Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the final concentration measurements. Centrifugation is a mandatory step to ensure complete separation of the two phases, as micro-droplets of one phase in the other can lead to significant errors, especially for highly lipophilic compounds.
Step-by-Step Protocol:
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Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.
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Stock Solution: Prepare a stock solution of the test compound in n-octanol.
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Partitioning: In a glass vessel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP to ensure the concentration in both phases is quantifiable.[18]
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Equilibration: Stopper the vessel and shake it at a constant temperature (20-25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).[17]
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Phase Separation: Separate the two phases by centrifugation.[17] This is a critical step to ensure a clean separation.
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Sampling: Carefully take an aliquot from both the n-octanol and the aqueous phase for analysis.
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Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For robust results, the experiment should be repeated with different phase volume ratios.[17][18]
Analytical Methodologies: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a workhorse technique for the quantification of small organic molecules like diaryl ketones.[19][20]
Causality: A reversed-phase C18 column is chosen because it effectively retains hydrophobic molecules like the target compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and water, allows for the elution of the compound from the column. A gradient elution (if needed) provides robust separation from potential impurities. UV detection is suitable as the aromatic rings in the molecule will absorb UV light, providing a strong analytical signal.
Step-by-Step Protocol:
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System Setup:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by scanning a standard solution to find the absorbance maximum (λmax), likely in the 254-280 nm range.
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Standard Preparation: Prepare a stock solution of the compound in acetonitrile. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the unknown samples.
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Sample Preparation: Dilute the samples (e.g., filtrates from the solubility assay) with the mobile phase to fall within the calibration range.
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Injection & Analysis: Inject equal volumes of the standards and samples onto the HPLC system.
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Data Processing: Integrate the peak area corresponding to the compound in each chromatogram. Plot a calibration curve of peak area versus concentration for the standards.
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Quantification: Determine the concentration of the compound in the unknown samples using the linear regression equation from the calibration curve.
Diagram: Logic of Physicochemical Properties in Drug Development
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